N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-2-methylbenzamide
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Overview
Description
N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-2-methylbenzamide is a complex organic compound with a unique structure that includes a benzoxazepine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-2-methylbenzamide typically involves multiple steps, starting with the formation of the benzoxazepine ring This can be achieved through cyclization reactions involving appropriate precursors under controlled conditions
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-2-methylbenzamide can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a more oxidized form of the compound, while reduction could produce a more reduced form.
Scientific Research Applications
N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-2-methylbenzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-2-methylbenzamide involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Some similar compounds include:
- N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)adamantane-1-carboxamide
- N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)cyclopropanecarboxamide
- 5-bromo-N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)furan-2-carboxamide
Uniqueness
What sets N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-2-methylbenzamide apart is its specific structural features and the resulting chemical properties. These unique attributes make it a valuable compound for various applications and a subject of ongoing research.
Biological Activity
N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-2-methylbenzamide is a complex organic compound belonging to the class of benzoxazepines. This compound has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C20H26N2O3 with a molecular weight of approximately 342.44 g/mol. The structure features a benzoxazepine core that is known for diverse biological activities.
The mechanism of action for this compound involves its interaction with various biological targets:
1. Enzyme Inhibition:
The compound may inhibit specific enzymes involved in metabolic pathways. For instance, it could modulate the activity of enzymes related to neurotransmitter metabolism or inflammatory responses.
2. Receptor Binding:
this compound may bind to receptors in the central nervous system (CNS), potentially influencing signaling pathways associated with mood regulation and cognitive functions.
3. Antimicrobial Activity:
Research has indicated that compounds within the benzoxazepine class exhibit antimicrobial properties. This compound's structural characteristics suggest potential efficacy against various bacterial strains.
Antimicrobial Activity
Recent studies have evaluated the antimicrobial properties of related benzoxazepine derivatives. For example:
Compound | MIC (mg/mL) | MBC (mg/mL) | Activity Against |
---|---|---|---|
Compound A | 0.004 | 0.008 | E. cloacae |
Compound B | 0.015 | 0.030 | S. aureus |
Compound C | 0.030 | 0.060 | P. aeruginosa |
These findings indicate that compounds similar to N-(3,3-dimethyl-4-oxo...) exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria .
Cytotoxicity Studies
Cytotoxicity assessments using MTT assays have shown variable effects on normal cell lines (e.g., MRC5 cells). The results suggest that while some derivatives demonstrate potent antimicrobial effects, they may also exhibit cytotoxicity at certain concentrations.
Case Studies
Case Study 1: Antibacterial Efficacy
In a study assessing the antibacterial efficacy of various benzoxazepine derivatives, N-(3,3-dimethyl...) was tested against eight bacterial strains using microdilution methods. The results indicated that this compound had a Minimum Inhibitory Concentration (MIC) significantly lower than traditional antibiotics like ampicillin and streptomycin .
Case Study 2: Neuroprotective Effects
Another study explored the neuroprotective effects of benzoxazepines in models of neurodegenerative diseases. The findings suggested that these compounds could modulate neuroinflammatory pathways and provide protective effects against neuronal cell death .
Properties
IUPAC Name |
N-(3,3-dimethyl-4-oxo-5-propyl-2H-1,5-benzoxazepin-8-yl)-2-methylbenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O3/c1-5-12-24-18-11-10-16(13-19(18)27-14-22(3,4)21(24)26)23-20(25)17-9-7-6-8-15(17)2/h6-11,13H,5,12,14H2,1-4H3,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MIPVYJFVPJROJP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C2=C(C=C(C=C2)NC(=O)C3=CC=CC=C3C)OCC(C1=O)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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